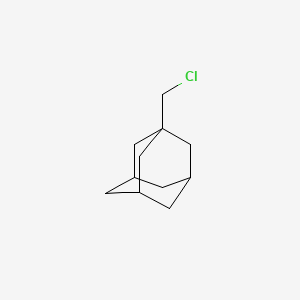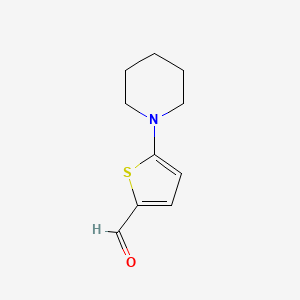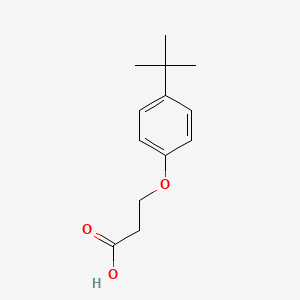
3,4-dihydro-2H-chromen-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-chromen-3-ylmethanol is a chemical compound with the molecular formula C10H12O2 . It has been used in research and development . It has been found in complex with the HIV-1 IN core domain, suggesting potential biological activity .
Synthesis Analysis
The synthesis of this compound and similar compounds has been the subject of research. For instance, a divergent synthesis approach has been developed for the synthesis of 3,4-dihydro-2H-benzo [h]chromen-2-one and fluorenone derivatives using ortho-alkynylarylketones as common precursors . Another study highlighted diverse synthetic strategies, synthetic mechanisms, and various biological profiles of 2H/4H-chromene, a related compound .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H12O2 and a molecular weight of 164.2 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Isomeric Compounds : 3,4-dihydro-2H-chromen-3-ylmethanol derivatives were synthesized from naphthol derivatives, characterized by IR, NMR, and HRESIMS, and their structures supported by crystallography of their corresponding acetates (Menezes et al., 2011).
Novel Derivatives Synthesis : Novel this compound derivatives were designed and synthesized, exhibiting moderate to excellent antimicrobial activities against both bacterial and fungal strains (Mannam et al., 2020).
One-Pot Synthesis Method : A facile and efficient one-pot synthesis method for this compound derivatives was developed, avoiding expensive transition-metals and eliminating tedious intermediate purification (Zhang et al., 2018).
Biological Activities
Antimicrobial Activity : Some synthesized this compound derivatives displayed encouraging antibacterial activity against tested bacterial strains, comparable with reference standard drug ciprofloxacin (Aragade et al., 2012).
Fungal Growth Inhibition : One derivative of this compound completely inhibited the growth of tested fungi and significantly reduced ochratoxin A production by Aspergillus alliaceus (Costa et al., 2008).
Chemical Properties and Reactions
Catalytic Reactions : An approach for the synthesis of this compound derivatives was developed using a domino esterification/intramolecular 1,4-addition-type Friedel-Crafts alkylation reaction, demonstrating high yields and diastereoselectivity (Halimehjani & Khoshdoun, 2016).
Hybrid Compounds Synthesis : Hybrid systems containing pharmacophoric fragments of this compound were synthesized, involving the formation of a condensed dihydropyran structure and its subsequent aromatization (Ivanova et al., 2019).
Cycloaddition Reactions : The [4 + 2] cycloadditions of 3-nitrocoumarins with electron-rich dienophiles were investigated, showing high endo diastereoselectivity and the conversion of cyclic nitronates into chromene derivatives (Amantini et al., 2002).
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSWAQIQZFOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383682 |
Source


|
| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76727-28-1 |
Source


|
| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What does the research tell us about how (3R)-3,4-dihydro-2H-chromen-3-ylmethanol interacts with the HIV-1 IN core domain?
A1: The research paper titled "HIV-1 IN core domain in complex with (3R)-3,4-dihydro-2H-chromen-3-ylmethanol" [] focuses on the structural analysis of the interaction. It presents the crystallographic structure of the HIV-1 integrase (IN) core domain bound to the compound (3R)-3,4-dihydro-2H-chromen-3-ylmethanol. This structural information provides valuable insights into the binding mode of the compound within the active site of the enzyme. Understanding this interaction at a molecular level is crucial for developing antiviral drugs targeting HIV-1 integrase.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)


![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)


